molecular formula C18H19NO3 B2359198 N,N-Dibenzyl-succinamic acid CAS No. 352023-33-7

N,N-Dibenzyl-succinamic acid

Cat. No.: B2359198
CAS No.: 352023-33-7
M. Wt: 297.354
InChI Key: OHLOFGIPLRRVHF-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-succinamic acid is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Reactions and Metabolite Formation

N,N-Dibenzyl-succinamic acid is involved in reactions mediated by α-ketoglutarate dehydrogenase, as evidenced in a study showing the conversion of 4-chloronitrosobenzene into N-(4-chlorophenyl)succinohydroxamic acid and N-(4-chloro-2-hydroxyphenyl)succinamic acid. This conversion highlights the enzyme's role in redox processes and active-site induced rearrangements like the Bamberger rearrangement (Corbett, Corbett, & Doerge, 1982).

Antiviral Properties

Research has explored the antiviral properties of succinamic acid derivatives, including this compound. For instance, studies on N-aryl- and N-heterylsuccinamic acids, converted into salts with 2-amino-2-thiazoline, have been conducted to identify new antiviral drugs (Burdulene et al., 1996).

Agricultural Applications

In agriculture, this compound has been used for purposes like inhibiting fruit drop and stimulating color in crops. A study on N-Dimethylaminosuccinamic acid, a related compound, demonstrated its effectiveness in retarding vegetative growth in legumes and other species, indicating potential agricultural applications (Edgerton & Hoffman, 1966).

Solid-Phase Peptide Synthesis

The compound has been utilized in the solid-phase synthesis of protected peptides. A study involving N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid, which is structurally related to this compound, demonstrates its application in the preparation of protected peptide segments (Rabanal, Giralt, & Albericio, 1992).

Biochemical Studies and Metabolite Analysis

This compound has been used in the study of biochemical processes, particularly in the context of antimetabolites. It serves as a model compound for understanding metabolic pathways and enzyme interactions, as detailed in a report by Shive (Shive, 1950).

Bio-Based Chemical Production

The compound plays a role in the production of bio-based chemicals like succinic acid. Metabolic engineering strategies using microorganisms like E. coli and S. cerevisiae have been developed to optimize the production of succinic acid, showcasing the versatility of this compound derivatives in industrial applications (Ahn, Jang, & Lee, 2016).

Properties

IUPAC Name

4-(dibenzylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(11-12-18(21)22)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLOFGIPLRRVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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